

# Application Notes and Protocols for Tetramethylrhodamine, Ethyl Ester (TMRE)

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## Compound of Interest

Compound Name: TMRE

Cat. No.: B219965

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These application notes provide detailed protocols for the preparation and use of Tetramethylrhodamine, Ethyl Ester (**TMRE**), a fluorescent dye for the quantification of mitochondrial membrane potential ( $\Delta\Psi_m$ ) in live cells.

## Introduction

Tetramethylrhodamine, ethyl ester (**TMRE**) is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria in response to their negative membrane potential.<sup>[1][2]</sup> In healthy, non-apoptotic cells, the mitochondrial membrane is polarized, leading to the sequestration and bright red-orange fluorescence of **TMRE** within the mitochondria.<sup>[1][3][4][5]</sup> Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, preventing the accumulation of **TMRE** and resulting in a decrease in fluorescence intensity.<sup>[1][2][6]</sup> This characteristic makes **TMRE** a valuable tool for assessing mitochondrial health and investigating cellular processes such as apoptosis.<sup>[4][5][6]</sup>

**TMRE** is suitable for a variety of applications, including fluorescence microscopy, flow cytometry, and microplate-based assays.<sup>[1][7]</sup> It is important to note that **TMRE** is intended for use in live cells and is not compatible with fixation methods.<sup>[1][6]</sup> For depolarization control experiments, the mitochondrial uncoupler Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can be used to dissipate the mitochondrial membrane potential.<sup>[1][7][8]</sup>

## Data Presentation

### TMRE Stock and Working Concentrations

Parameter	Recommendation	Solvent	Storage
Stock Solution Concentration	0.2 - 25 mM (A 1 mM stock in DMSO is common)	High-quality, anhydrous DMSO	Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6][7][9]
Working Concentration for Microplate Assays	200 - 1000 nM	Pre-warmed cell culture medium	Prepare fresh before use.
Working Concentration for Flow Cytometry	20 - 400 nM	Pre-warmed cell culture medium or buffer (e.g., PBS)	Prepare fresh before use.[6][10]
Working Concentration for Fluorescence Microscopy	20 - 200 nM	Pre-warmed cell culture medium or buffer (e.g., PBS)	Prepare fresh before use.[6][10]

Note: The optimal working concentration is cell-type dependent and should be determined empirically by the user.[6][7]

### Spectral Properties

Property	Wavelength (nm)
Excitation Maximum	~549 nm
Emission Maximum	~575 nm

These values can be used as a guide for setting up fluorescence detection instrumentation.

## Experimental Protocols

### Protocol 1: Preparation of TMRE Stock Solution

This protocol describes the preparation of a 1 mM **TMRE** stock solution in DMSO.

Materials:

- **TMRE** powder
- Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer

Procedure:

- Bring the vial of **TMRE** powder and DMSO to room temperature.
- Prepare a 1 mM stock solution by dissolving the **TMRE** powder in the appropriate volume of DMSO. For example, to prepare a 1 mM stock solution from 1 mg of **TMRE** (MW = 514.95 g/mol ), dissolve it in 1.94 mL of DMSO.[6]
- Vortex the solution thoroughly until the **TMRE** is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light.

## Protocol 2: Measurement of Mitochondrial Membrane Potential using a Fluorescence Microplate Reader

This protocol is suitable for high-throughput screening of compounds that may affect mitochondrial membrane potential.

Materials:

- Cells of interest
- Black, clear-bottom 96-well microplate

- Complete cell culture medium
- **TMRE** stock solution (1 mM in DMSO)
- FCCP or CCCP stock solution (e.g., 20 mM in DMSO) for positive control
- Assay buffer (e.g., PBS or HBSS)
- Fluorescence microplate reader

#### Procedure:

- Seed cells in a black, clear-bottom 96-well plate at a density that will result in a near-confluent monolayer at the time of the assay. Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- On the day of the assay, treat the cells with the experimental compounds for the desired duration. For the positive control, add FCCP or CCCP to a final concentration of 10-50 µM and incubate for 10-30 minutes.[\[1\]](#)[\[8\]](#)
- Prepare the **TMRE** working solution by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 200-1000 nM).
- Add the **TMRE** working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[\[1\]](#)[\[11\]](#)
- Gently aspirate the medium containing **TMRE** and wash the cells twice with pre-warmed assay buffer.[\[7\]](#)
- Add 100 µL of pre-warmed assay buffer to each well.
- Measure the fluorescence intensity using a microplate reader with excitation at ~549 nm and emission at ~575 nm.

## Protocol 3: Analysis of Mitochondrial Membrane Potential by Flow Cytometry

This protocol allows for the quantitative analysis of mitochondrial membrane potential at the single-cell level.

Materials:

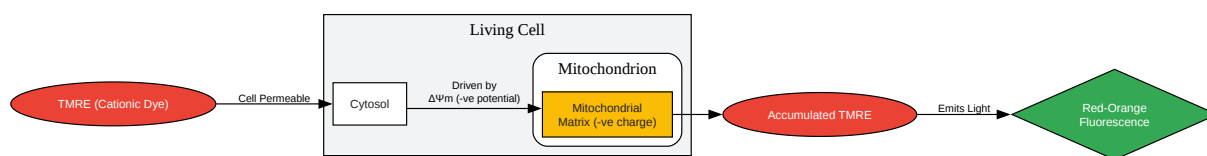
- Cells of interest (suspension or adherent)
- Complete cell culture medium
- **TMRE** stock solution (1 mM in DMSO)
- FCCP or CCCP stock solution for positive control
- Flow cytometry tubes (polypropylene is recommended as **TMRE** can adhere to polystyrene) [6]
- Assay buffer (e.g., PBS with 0.5% BSA)
- Flow cytometer

Procedure:

- Prepare a single-cell suspension of your cells of interest at a concentration of approximately  $1 \times 10^6$  cells/mL in pre-warmed complete cell culture medium.
- Treat the cells with your experimental compounds as required. For the positive control, add FCCP or CCCP to a final concentration of 10-50  $\mu$ M and incubate for 10-30 minutes.[1][8]
- Prepare the **TMRE** working solution by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50-400 nM).
- Add the **TMRE** working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.[6]
- (Optional) Wash the cells once with pre-warmed assay buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet. This can help to reduce background fluorescence.
- Resuspend the cells in an appropriate volume of assay buffer for flow cytometric analysis.

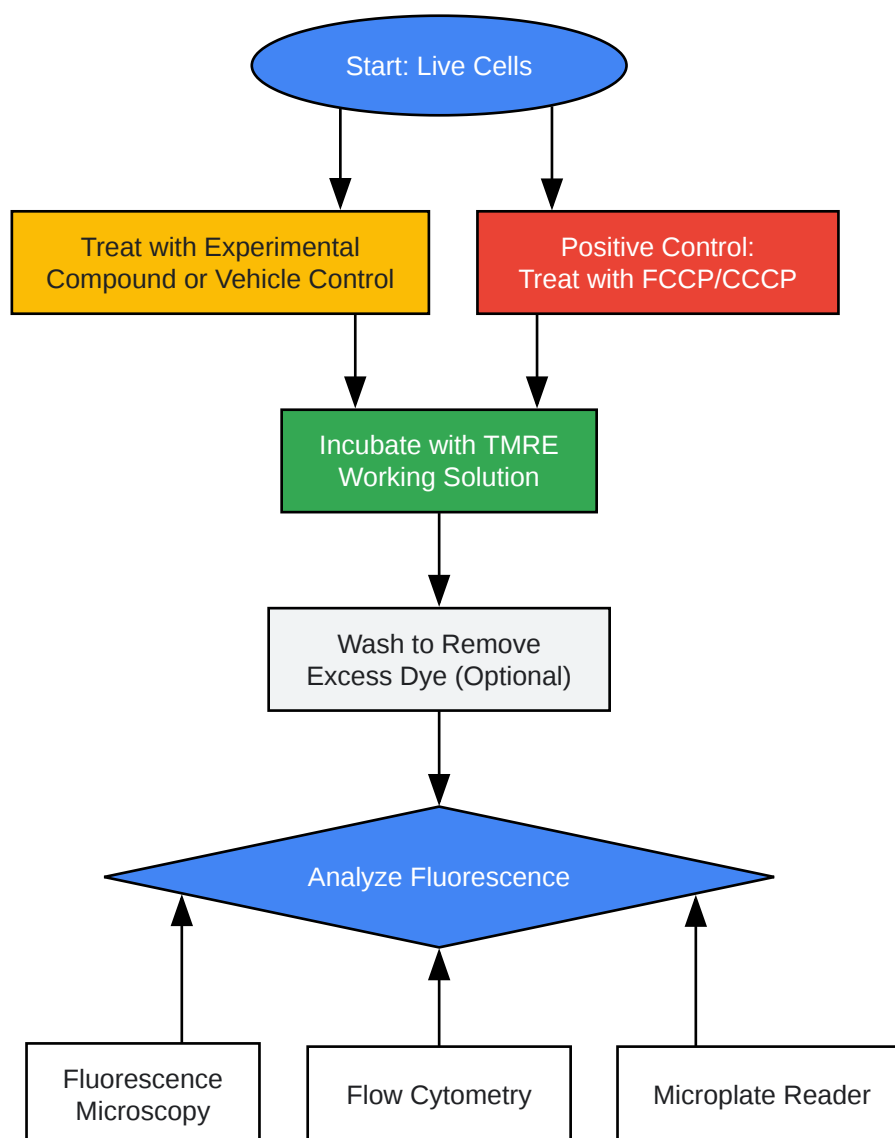
- Analyze the samples on a flow cytometer, detecting the **TMRE** signal in the appropriate channel (e.g., PE or a similar channel with excitation around 488 or 561 nm and emission around 575 nm).

## Visualizations



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Caption: Mechanism of **TMRE** accumulation in healthy mitochondria.



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Caption: General experimental workflow for **TMRE** assays.

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## References

- 1. [cdn.gbiosciences.com](https://cdn.gbiosciences.com) [[cdn.gbiosciences.com](https://cdn.gbiosciences.com)]
- 2. [biotium.com](https://biotium.com) [[biotium.com](https://biotium.com)]
- 3. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [[potentiometricprobes.com](https://potentiometricprobes.com)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 5. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [bdbiosciences.com](https://bdbiosciences.com) [[bdbiosciences.com](https://bdbiosciences.com)]
- 7. [cdn.caymanchem.com](https://cdn.caymanchem.com) [[cdn.caymanchem.com](https://cdn.caymanchem.com)]
- 8. [media.cellsignal.com](https://media.cellsignal.com) [[media.cellsignal.com](https://media.cellsignal.com)]
- 9. [cdn.stemcell.com](https://cdn.stemcell.com) [[cdn.stemcell.com](https://cdn.stemcell.com)]
- 10. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [[abcam.com](https://abcam.com)]
- 11. [assaygenie.com](https://assaygenie.com) [[assaygenie.com](https://assaygenie.com)]
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